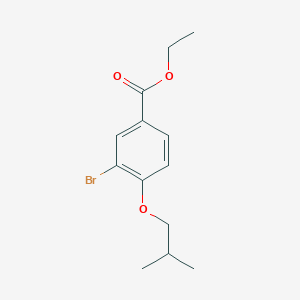![molecular formula C13H15BrN2OS B250120 N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250120.png)
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is a cold-sensing ion channel.
Wirkmechanismus
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide acts as a selective antagonist of TRPM8, which is a cold-sensing ion channel that is expressed in sensory neurons. TRPM8 is activated by cold temperatures and menthol, and its activation leads to the sensation of cold. N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide blocks the activation of TRPM8 by binding to its pore region, thereby preventing the influx of calcium ions into the cell. This blockade of TRPM8 leads to a decrease in the sensation of cold and pain.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to have analgesic effects in animal models of neuropathic pain, as well as in humans with chronic pain conditions. N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has also been investigated for its potential use in treating cold hypersensitivity associated with various medical conditions, such as Raynaud's disease and cold urticaria. N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to reduce the frequency and severity of cold-induced pain in these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is its high potency and selectivity for TRPM8. This allows for precise and targeted manipulation of TRPM8 activity. However, one limitation of using N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide is its relatively short half-life, which may require frequent dosing in some experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide. One area of interest is the development of more potent and selective TRPM8 antagonists. Another area of interest is the investigation of N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide's potential use in treating other medical conditions, such as chronic cough and asthma, which are associated with TRPM8 activity. Additionally, the role of TRPM8 in various physiological processes, such as thermoregulation and taste perception, warrants further investigation.
Synthesemethoden
The synthesis of N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide involves the reaction of 2-bromobenzoyl isothiocyanate with cyclopentanecarboxylic acid amide in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have analgesic effects in animal models of neuropathic pain, as well as in humans with chronic pain conditions. N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has also been investigated for its potential use in treating cold hypersensitivity associated with various medical conditions, such as Raynaud's disease and cold urticaria.
Eigenschaften
Molekularformel |
C13H15BrN2OS |
|---|---|
Molekulargewicht |
327.24 g/mol |
IUPAC-Name |
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C13H15BrN2OS/c14-10-7-3-4-8-11(10)15-13(18)16-12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18) |
InChI-Schlüssel |
ZHHIWWVIBAGAGK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Br |
Kanonische SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Br |
Löslichkeit |
2.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)

![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
